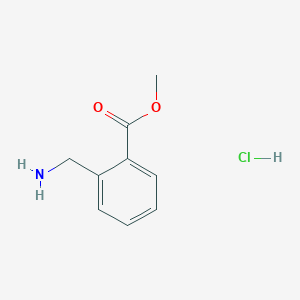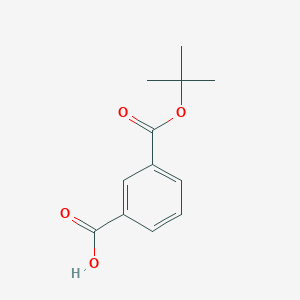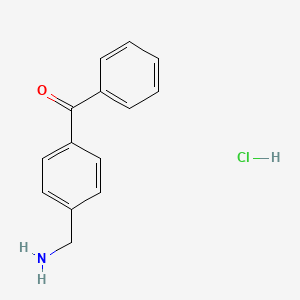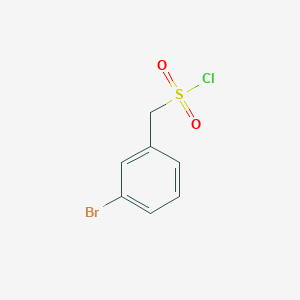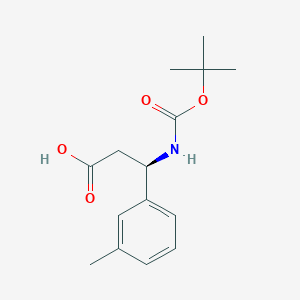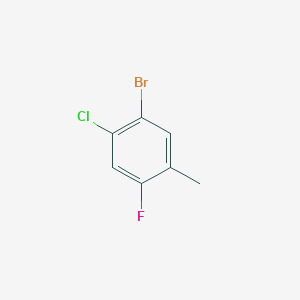
5-Bromo-4-chloro-2-fluorotoluene
Overview
Description
5-Bromo-4-chloro-2-fluorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its potential as an intermediate in organic synthesis. The compound contains bromine, chlorine, and fluorine substituents on a toluene ring, which can influence its reactivity and physical properties. The presence of these halogens makes it a versatile compound for further chemical transformations and applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated toluenes, such as 4-bromo-2-chlorotoluene, has been achieved through a series of reactions starting from nitrotoluene derivatives. The process involves reduction, diazotization, and a Sandmeyer reaction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to accommodate the different substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For instance, the study of 4-halo-1,2,3,5-dithiadiazolyl radicals, which are structurally different but also halogenated aromatic compounds, revealed the importance of X-ray diffraction in understanding the crystalline structure and intramolecular interactions . Similar techniques could be applied to this compound to gain insights into its molecular conformation and potential reactivity.
Chemical Reactions Analysis
Halogenated toluenes undergo various chemical reactions, including halogen dance reactions, which can be used to synthesize complex molecules with multiple substituents . The chemoselective functionalization of halopyridines, as seen in the amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential for selective substitution reactions that could be relevant for modifying this compound . Additionally, the transformation of bromine-containing compounds under ultraviolet irradiation without side reactions indicates the possibility of clean transformations for such halogenated molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated toluenes are influenced by their molecular structure. Vibrational spectroscopic studies using FTIR and FT-Raman, supported by density functional theory calculations, provide detailed information on the vibrational modes and electronic structure of these compounds . Electronic absorption spectra studies in the near-ultraviolet region can reveal information about the electronic transitions and energy levels of halogenated toluenes, which is valuable for understanding their photophysical properties .
Scientific Research Applications
Chemical Synthesis and Molecular Studies
5-Bromo-4-chloro-2-fluorotoluene serves as a valuable intermediate in the synthesis of various chemicals. For instance, it has been utilized in the chemoselective functionalization process, demonstrating a unique preference in reaction pathways depending on the conditions, such as substituting the bromide in the presence of catalytic amination conditions or opting for the chloro substitution under neat conditions without palladium catalysis. This compound's versatility in reactions emphasizes its significance in designing specific molecular structures and achieving desired chemical properties (Stroup et al., 2007).
Protonation and Molecular Structure Analysis
The compound has also been studied for its protonation characteristics in various chemical environments. The formation of stable benzenium ions in specific reactions has been reported, with the resulting cations providing significant insights into molecular structures through well-resolved PMR spectra. Such studies are crucial for understanding the compound's behavior in different chemical contexts and for furthering its applications in more complex chemical syntheses (Brouwer, 2010).
Spectroscopy and Quantum Chemistry
This compound has been a subject in the field of spectroscopy and quantum chemistry as well. For instance, studies involving microwave spectroscopy and quantum chemistry have shed light on its internal rotation and nuclear quadrupole coupling. Such research provides valuable data on its molecular structure and behavior, contributing to the broader understanding of similar compounds and their potential applications in various scientific fields (Nair et al., 2020).
Safety and Hazards
Safety data sheets indicate that one should avoid breathing in the mist, gas, or vapours of 5-Bromo-4-chloro-2-fluorotoluene. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
It is often used as a reagent in various chemical reactions, suggesting that its targets could be other reactants in these reactions .
Mode of Action
5-Bromo-4-chloro-2-fluorotoluene is a halogenated toluene derivative. It is often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In these reactions, the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
Its use in suzuki-miyaura coupling reactions suggests that it may play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body, but this would depend on many factors, including the route of administration and the presence of any functional groups that might affect its pharmacokinetics .
Result of Action
As a chemical reagent, its primary effect is likely to be the formation of new chemical bonds and the synthesis of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Its stability may also be influenced by storage conditions .
properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHPIRQSZOBOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378327 | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-18-5 | |
| Record name | 1-Bromo-2-chloro-4-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-4-fluoro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


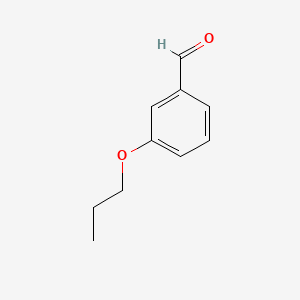
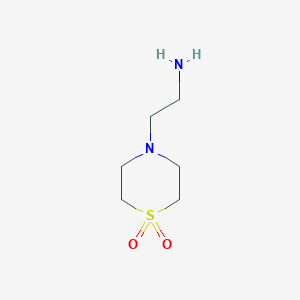
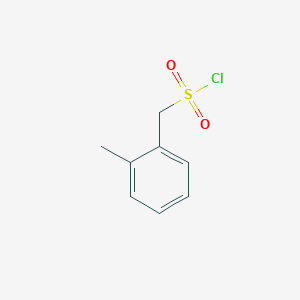


![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
